Cathepsin G

Description

Properties

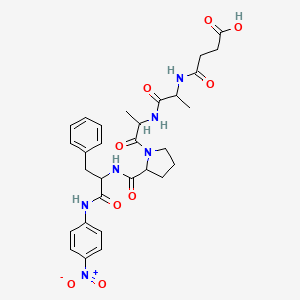

Molecular Formula |

C30H36N6O9 |

|---|---|

Molecular Weight |

624.6 g/mol |

IUPAC Name |

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39) |

InChI Key |

LKDMKWNDBAVNQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Early Characterization of Cathepsin G: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical context of cathepsin G, a pivotal serine protease in innate immunity. We delve into the seminal research that first identified and characterized this enzyme, providing a detailed look at the experimental protocols and quantitative data that laid the foundation for our current understanding. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive background on the origins of this compound research.

Historical Context: The Dawn of Protease Research

The late 19th and early 20th centuries marked a period of foundational discoveries in enzymology. The term "cathepsin," derived from the Greek "to digest," was first coined in 1929 by Richard Willstätter and Eugen Bamann to describe proteolytic activity within leukocytes and tissues at a slightly acidic pH. However, the story of what we now know as this compound begins even earlier.

In 1903, Swedish physician and biochemist Sven Gustaf Hedin conducted a series of experiments on bovine spleen.[1][2] He described two distinct proteolytic activities: a "β-protease" active in acidic conditions and an "α-protease" that functioned in a neutral to slightly alkaline environment.[1][2] While the molecular identities of these enzymes were unknown at the time, modern research has retrospectively identified Hedin's α-protease activity as being consistent with that of this compound.[1][2]

It was not until the 1970s that this compound was formally identified and characterized. In 1970, an enzyme from swine leukocytes that could degrade globulins was named this compound.[1] This was followed by the pivotal work of Pauline M. Starkey and Alan J. Barrett at the Strangeways Research Laboratory in Cambridge, UK. In 1976, they published a pair of papers in the Biochemical Journal that detailed the purification of a chymotrypsin-like enzyme from human spleen, which they designated this compound, and described its catalytic and immunological properties.[3][4] Their work definitively established this compound as a distinct serine protease located in the azurophilic granules of neutrophils.[3][4]

Initial Characterization of this compound (circa 1976)

The early characterization of this compound by Starkey and Barrett provided the first quantitative insights into its biochemical and enzymatic properties.

Physicochemical Properties

The initial studies established this compound as a cationic protein existing in multiple forms.

| Property | Value | Method | Reference |

| Molecular Weight | ~28,000 Da | SDS-PAGE | [1] |

| Isoforms | Multiple cationic forms | Isoelectric focusing and gel electrophoresis | [4] |

| Cellular Localization | Azurophilic granules of neutrophils | Immunological identity with chymotrypsin-like enzyme from azurophil granules | [3] |

Enzymatic Activity and Specificity

This compound was identified as a serine protease with a preference for cleaving peptide bonds after aromatic amino acid residues, similar to chymotrypsin.

| Parameter | Details | Substrate(s) | Reference |

| Enzyme Class | Serine Protease | Inhibition by serine protease inhibitors | [3] |

| Optimal pH | 7.5 - 8.0 | Benzoyl-DL-phenylalanine 2-naphthol ester, Azo-casein | [3] |

| Substrate Specificity | Chymotrypsin-like | Hydrolysis of synthetic chymotrypsin substrates | [3] |

| Specific Activity | 144 units/mg | Azo-casein | [5] |

Inhibition Profile

The sensitivity of this compound to various inhibitors was crucial in classifying it as a serine protease.

| Inhibitor | Effect on this compound | Comparison with Chymotrypsin | Reference |

| Di-isopropyl phosphorofluoridate (Dip-F) | Strong inhibition | Similar | [5] |

| Phenylmethanesulphonyl fluoride (Pins-F) | Strong inhibition | Similar | [5] |

| Tos-PheCH2Cl (TPCK) | Less sensitive to inhibition | More sensitive | [3][5] |

| Soybean Trypsin Inhibitor | No inhibition | - | [5] |

Key Experimental Protocols

The following sections detail the methodologies used in the foundational studies of this compound.

Hedin's 1903 Protocol for the Separation of Spleen Proteases (Reconstructed)

Sven Gustaf Hedin's early work involved the incubation of minced bovine spleen under different pH conditions to separate proteolytic activities.

Methodology:

-

Tissue Preparation: Bovine spleen was finely minced.

-

Incubation: The minced spleen was divided and incubated in solutions of differing pH.

-

Activity Assessment: Proteolytic activity in the resulting fractions was assessed, revealing two distinct activities based on the pH of the incubation medium.[1][2]

Starkey and Barrett's 1976 Purification of this compound from Human Spleen

This multi-step protocol yielded a highly purified preparation of this compound, enabling its detailed characterization.[4]

Detailed Methodology:

-

Extraction: Human spleen was homogenized in a solution of 1.0 M NaCl containing 0.1% Brij 35 and 0.1% trisodium EDTA to optimally extract the neutral proteases.[4]

-

Initial Purification by Adsorption: The crude extract was subjected to conditions of low ionic strength, causing the proteases to adsorb to insoluble material, which was then collected.[4]

-

DEAE-Cellulose Chromatography: The eluted proteins were applied to a DEAE-cellulose column. This step was crucial for separating this compound from another neutral protease, elastase.[4]

-

CM-Cellulose Chromatography: The this compound-containing fractions were further purified by chromatography on a CM-cellulose column, yielding a highly purified enzyme preparation.[4]

Enzyme Activity Assays (circa 1976)

The chymotrypsin-like activity of this compound was quantified using synthetic substrates.

Azo-Casein Assay:

-

Incubation: Purified this compound was incubated with a solution of azo-casein at pH 7.5-8.0.

-

Precipitation: Undigested substrate and larger fragments were precipitated with trichloroacetic acid.

-

Quantification: The absorbance of the supernatant, containing the smaller, soluble azo-dye-labeled peptides, was measured to determine proteolytic activity.[3]

Synthetic Substrate Assay (Benzoyl-DL-phenylalanine 2-naphthol ester):

-

Reaction: The enzyme was incubated with the synthetic substrate at its optimal pH.

-

Detection: The release of 2-naphthol was monitored spectrophotometrically, providing a measure of the rate of substrate hydrolysis.[3]

Early Postulated Physiological Role

Based on its localization in the azurophilic granules of neutrophils and its potent proteolytic activity at neutral pH, the early hypothesis for the physiological role of this compound centered on its function in inflammation and host defense.

References

- 1. The degradation of cartilage proteoglycans by tissue proteinases. Proteoglycan structure and its susceptibility to proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dc.etsu.edu [dc.etsu.edu]

- 3. Investigations on the proteolytic enzymes of the spleen of the ox - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Structure and Regulation of the Cathepsin G Gene (CTSG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G (CTSG) is a serine protease predominantly found in the azurophil granules of neutrophils and monocytes. It plays a critical role in the innate immune response, including the degradation of engulfed pathogens and the remodeling of extracellular matrix at sites of inflammation. The expression of the CTSG gene is tightly regulated, primarily occurring during the promyelocytic stage of myeloid differentiation. Understanding the intricacies of its gene structure and the molecular mechanisms governing its expression is paramount for developing targeted therapeutics for a range of inflammatory and malignant diseases. This technical guide provides a comprehensive overview of the human CTSG gene, its regulatory elements, and the key signaling pathways that control its transcription.

I. This compound (CTSG) Gene Structure

The human CTSG gene is a compact genetic locus with a well-defined architecture. Key structural features are summarized in the table below.

| Feature | Description | Reference |

| Chromosomal Location | 14q11.2 | [1][2] |

| Genomic Size | Approximately 2.7 kilobases (kb) | [2][3] |

| Exons | 5 | [1][2] |

| Introns | 4 | [2][3] |

| Protein Product | 255 amino acids (preproprotein) | [1] |

The genomic organization of CTSG is similar to that of other hematopoietic serine proteases, such as neutrophil elastase. The residues forming the catalytic triad (Histidine, Aspartate, and Serine), essential for the protease's enzymatic activity, are located on separate exons, a common feature among serine proteases.[1]

II. Regulation of CTSG Gene Expression

The expression of CTSG is primarily restricted to early myeloid cells and is significantly downregulated as these cells mature.[4] This cell-type-specific and developmentally regulated expression is controlled by a concert of cis-regulatory elements within the gene's promoter and the trans-acting transcription factors that bind to them.

A. The Proximal Promoter and Key Transcription Factors

Studies have identified a critical regulatory region within the 360 base pairs (bp) immediately upstream of the translation start site.[2] This proximal promoter contains binding sites for several key transcription factors that are essential for myeloid-specific gene expression.

| Transcription Factor | Binding Site Location (approx.) | Functional Importance in CTSG Regulation | Reference |

| C/EBP (CCAAT/Enhancer Binding Protein) | - | Crucial for promoter activity; mutation leads to a dramatic reduction in expression. C/EBPα and C/EBPε isoforms bind to this site. | [2] |

| c-myb | - | Essential for high-level expression; mutation causes a significant decrease in promoter activity. | [2] |

| PU.1 | - | Contributes to promoter activity, particularly in monocytic cells. Mutation leads to a moderate reduction in expression. | [2] |

| GC-rich element | - | Important for transcriptional activity; mutation results in a substantial decrease in expression. | [2] |

The precise nucleotide positions of these binding sites are detailed in the original research article.

B. Quantitative Effects of Transcription Factor Binding Site Mutations

Site-directed mutagenesis studies coupled with luciferase reporter assays have quantified the contribution of these transcription factor binding sites to CTSG promoter activity in the U937 monoblastic cell line.

| Mutation | Effect on Promoter Activity in U937 cells | Reference |

| C/EBP site mutation | ~5-fold reduction | [2] |

| c-myb site mutation | ~11-fold reduction | [2] |

| PU.1 site mutation | ~50% reduction | [2] |

| GC-rich element mutation | ~14-fold reduction | [2] |

These findings underscore the critical and cooperative roles of C/EBP and c-myb, with a significant contribution from PU.1 and the GC-rich element, in driving the high-level, myeloid-specific expression of the CTSG gene.

III. Signaling Pathways Regulating CTSG Expression

The activity of the key transcription factors, PU.1 and C/EBP, is regulated by complex signaling networks that are active during myeloid differentiation. While the precise pathways that converge on the CTSG promoter are still under investigation, the general mechanisms of PU.1 and C/EBP regulation provide a framework for understanding how CTSG expression is controlled.

Cytokines and growth factors present in the hematopoietic microenvironment activate intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. These pathways can, in turn, modulate the expression and/or activity of PU.1, C/EBP, and c-myb, leading to their binding to the CTSG promoter and the initiation of transcription. The interplay between these factors determines the precise timing and level of CTSG expression during myeloid development.

IV. Experimental Protocols

This section outlines the key experimental methodologies used to elucidate the structure and regulation of the CTSG gene.

A. Luciferase Reporter Assay for Promoter Activity

This assay is used to quantify the transcriptional activity of the CTSG promoter and the effect of mutations in transcription factor binding sites.

1. Plasmid Construction:

-

The CTSG promoter region (e.g., -360 bp to the translation start site) is amplified by PCR from human genomic DNA.

-

The amplified fragment is cloned into a promoterless luciferase reporter vector (e.g., pGL3-Basic).

-

Site-directed mutagenesis is performed on the resulting plasmid to introduce specific mutations into the C/EBP, c-myb, and PU.1 binding sites.

2. Cell Culture and Transfection:

-

Myeloid cell lines, such as U937 or NB4, are cultured in appropriate media (e.g., RPMI-1640 with 10% FCS).

-

Cells are transiently transfected with the luciferase reporter constructs using methods like electroporation or lipid-based transfection reagents. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) is often performed to normalize for transfection efficiency.

3. Luciferase Assay:

-

24-48 hours post-transfection, cells are harvested and lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to obtain the relative promoter activity.

B. Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm the in vivo binding of transcription factors to the CTSG promoter.

1. Cross-linking and Chromatin Preparation:

-

U937 or other myeloid cells are treated with formaldehyde to cross-link proteins to DNA.

-

The cells are lysed, and the nuclei are isolated.

-

The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

2. Immunoprecipitation:

-

The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-C/EBPα, anti-PU.1).

-

Protein A/G beads are used to precipitate the antibody-transcription factor-DNA complexes.

3. DNA Purification and Analysis:

-

The cross-links are reversed, and the proteins are digested.

-

The co-precipitated DNA is purified.

-

The presence of the CTSG promoter sequence in the purified DNA is quantified by PCR or quantitative PCR (qPCR) using primers specific for the promoter region.

V. Conclusion

The this compound gene is a critical component of the innate immune system, and its expression is meticulously controlled at the transcriptional level. The proximal promoter of the CTSG gene serves as a hub for the integration of signals from key myeloid transcription factors, including C/EBP, c-myb, and PU.1. The cooperative binding of these factors is essential for the high-level, cell-type-specific expression of CTSG during myeloid differentiation. A thorough understanding of the structure of the CTSG gene and the regulatory networks that govern its expression provides a solid foundation for the development of novel therapeutic strategies aimed at modulating its activity in various disease contexts. Further research into the upstream signaling pathways that fine-tune the activity of these transcription factors will undoubtedly reveal new avenues for therapeutic intervention.

References

- 1. PU.1 induces myeloid lineage commitment in multipotent hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinctive and indispensable roles of PU.1 in maintenance of hematopoietic stem cells and their differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PU.1 and partners: regulation of haematopoietic stem cell fate in normal and malignant haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C/EBPα in normal and malignant myelopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

Cathepsin G: A Technical Guide to Substrate Specificity, Cleavage Site Motifs, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cathepsin G (CG), a critical serine protease stored in the azurophilic granules of neutrophils. While traditionally known for its role in host defense and pathogen destruction, CG's regulatory functions in inflammation, immune response, and tissue remodeling have made it a subject of intense research and a potential target for therapeutic intervention.[1][2] This document details the enzyme's unique substrate specificity, outlines key experimental methodologies for its study, and illustrates its involvement in critical signaling pathways.

Substrate Specificity and Cleavage Site Motifs

This compound is distinguished by its dual substrate specificity, combining properties of both chymotrypsin and trypsin.[3][4] This allows it to cleave peptide bonds C-terminal to a variety of amino acid residues. The specificity is primarily dictated by the interaction between the substrate's amino acid side chains (denoted as Pn...P2, P1, P1', P2'...) and the corresponding binding pockets on the enzyme (Sn...S2, S1, S1', S2'...). The cleavage occurs between the P1 and P1' residues.[5]

Primary Specificity (P1 Position): The S1 binding pocket of this compound is relatively promiscuous, accommodating large hydrophobic, aromatic, and basic residues.

-

Chymotrypsin-like activity: It efficiently cleaves after aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), as well as large aliphatic residues like Leucine (Leu).[6][7]

-

Trypsin-like activity: It also readily cleaves after positively charged residues, particularly Lysine (Lys) and Arginine (Arg).[8][9]

Based on kinetic analysis of tetrapeptide p-nitroanilide substrates, the order of preference at the P1 position is Lys ≈ Phe > Arg ≈ Leu.[8][9] Beta-branched side chains like those of Isoleucine (Ile) and Valine (Val) are particularly disfavored at this position.[8][9]

Extended Specificity (Subsites beyond P1): The interactions beyond the S1 pocket significantly contribute to substrate recognition and cleavage efficiency.

-

P2 Position: A preference for Proline (Pro) has been noted.[10]

-

P1' Position: This position appears to be highly accommodating, accepting a wide range of amino acids.[5]

-

P2' Position: There is a clear and strong preference for negatively charged (acidic) amino acids, such as Aspartate (Asp) and Glutamate (Glu), in the P2' position.[6][11] This is a key feature shared with the related human mast cell chymase.[6]

Quantitative Analysis of Substrate Cleavage

The catalytic efficiency of this compound on various substrates is quantified by the specificity constant (kcat/Km). Below is a summary of kinetic parameters for representative synthetic substrates.

| Substrate Sequence | Substrate Type | kcat/Km (M⁻¹s⁻¹) | Reference |

| Suc-Ala-Ala-Pro-Phe-pNA | Chromogenic | 96,000 | [8] |

| Suc-Ala-Ala-Pro-Lys-pNA | Chromogenic | 96,000 | [8] |

| Suc-Ala-Ala-Pro-Arg-pNA | Chromogenic | 54,000 | [8] |

| Suc-Ala-Ala-Pro-Leu-pNA | Chromogenic | 49,000 | [8] |

| Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp | FRET | 150,000 | [12] |

Table 1: Kinetic parameters of human this compound for various synthetic substrates. pNA: p-nitroanilide; FRET: Fluorescence Resonance Energy Transfer; Abz: ortho-aminobenzoyl; EDDnp: N-(2,4-dinitrophenyl)ethylenediamine.

Key Experimental Methodologies

The characterization of this compound activity and specificity relies on several core experimental techniques.

This is a common method for continuous, real-time measurement of protease activity using an intramolecularly quenched fluorogenic peptide substrate.[13][14][15]

Principle: The substrate consists of a peptide sequence specific for this compound, flanked by a fluorophore and a quencher molecule. In its intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. Upon cleavage of the peptide by this compound, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, typically PBS or Tris-HCl, at a physiological pH (e.g., 7.4).

-

Enzyme Stock: Prepare a concentrated stock solution of purified human this compound. The concentration should be determined by active site titration.

-

Substrate Stock: Dissolve a FRET substrate (e.g., Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp) in DMSO to create a high-concentration stock (e.g., 10 mM).

-

Inhibitor (Optional): For control experiments, use a specific this compound inhibitor (e.g., this compound Inhibitor I).

-

-

Assay Procedure:

-

Perform the assay in a low-binding 96-well black microplate to minimize signal interference.[14]

-

Add assay buffer to each well.

-

For inhibitor control wells, add the inhibitor and incubate with the enzyme for 10-15 minutes at room temperature before adding the substrate.

-

Initiate the reaction by adding the FRET substrate to all wells. The final substrate concentration should typically be at or below the Km value for accurate kinetic measurements.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair.[16]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity over time (kinetic mode) at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be quantified by comparing the sample velocities to a standard curve generated with a known concentration of active enzyme.[16]

-

For kinetic parameter determination (Km, Vmax), vary the substrate concentration while keeping the enzyme concentration constant and fit the initial velocity data to the Michaelis-Menten equation.[17]

-

To identify the specific cleavage sites of this compound within a protein or to determine its broader specificity profile, mass spectrometry (MS)-based proteomics is employed. This approach, often called "degradomics," can be performed on purified proteins or complex mixtures.[6]

Principle: A protein or a library of peptides is incubated with this compound. The resulting cleavage products are then separated and analyzed by tandem mass spectrometry (LC-MS/MS). By identifying the newly generated N-termini and C-termini of the peptide fragments, the exact cleavage sites can be determined.

Detailed Protocol:

-

Sample Preparation & Digestion:

-

Substrate: The substrate can be a purified protein (e.g., recombinant MHC molecules) or a complex protein mixture (e.g., cell lysate).[18][19] A positional scanning synthetic combinatorial library (PSSCL) can also be used for unbiased profiling.[20]

-

Digestion: Incubate the substrate with active this compound at a defined enzyme:substrate ratio (e.g., 1:100) in an appropriate buffer (e.g., pH 6.5-7.5) for a set time (e.g., 2-4 hours) at 37°C.[18]

-

Inactivation: Stop the reaction by adding a serine protease inhibitor (e.g., PMSF) or by heat denaturation.[21]

-

Sample Cleanup: For complex mixtures, perform sample cleanup and desalting using C18 spin columns or similar methods to prepare the peptides for MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the peptide fragments using reverse-phase high-performance liquid chromatography (HPLC).[18]

-

Elute the peptides directly into a tandem mass spectrometer (e.g., MALDI-TOF/TOF or Orbitrap).[18]

-

The instrument isolates peptide ions, fragments them (MS/MS), and measures the mass-to-charge ratio of the resulting fragment ions.

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database.[18]

-

Identify peptides with termini that do not correspond to the specificity of the standard search enzyme (e.g., trypsin), indicating they were generated by this compound.

-

The amino acid sequences immediately flanking these novel termini represent the this compound cleavage sites.

-

For library-based approaches, generate cleavage site motifs and visualize them using tools like iceLogo to show amino acid preferences at each P and P' position.[22]

-

Role in Signaling Pathways

This compound is a potent modulator of inflammation and immune signaling.[1][2] It can be released into the extracellular space where it cleaves a wide array of targets, including cytokines, chemokines, and cell surface receptors, thereby altering their function.[1]

One key pathway involves the activation of the noncanonical inflammasome.[23] Extracellular this compound can process pro-inflammatory cytokines of the IL-1 family, leading to their activation and the subsequent amplification of the inflammatory response. This is independent of the canonical NLRP3 inflammasome and caspase-1 activity.[23] The resulting mature cytokines, IL-1β and IL-18, are powerful chemoattractants that promote the recruitment of myeloid cells to the site of inflammation, leading to tissue remodeling.[23]

Implications for Drug Development

The dual substrate specificity and potent immunomodulatory functions of this compound make it a compelling target for drug development, particularly for inflammatory diseases, autoimmune disorders, and certain cancers.[1][2] The development of specific inhibitors requires a deep understanding of its extended substrate specificity to achieve selectivity over other related serine proteases like chymotrypsin and neutrophil elastase. The experimental protocols detailed herein are fundamental to screening and characterizing such inhibitors, providing the quantitative data needed to drive structure-activity relationship (SAR) studies and advance lead optimization.

References

- 1. This compound and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Its Role in Inflammation and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 4. This compound—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extended cleavage specificity of human neutrophil this compound: A low activity protease with dual chymase and tryptase-type specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Cell Aggregation of Human Breast Cancer MCF-7 Cells via a 2-Step Mechanism: Catalytic Site-Independent Binding to the Cell Surface and Enzymatic Activity-Dependent Induction of the Cell Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specificity of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Activity-Based Probes to Utilize the Proteolytic Activity of this compound in Biological Samples [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Measuring elastase, proteinase 3 and this compound activities at the surface of human neutrophils with fluorescence resonance energy transfer substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of Neutrophil Elastase, Proteinase 3, and this compound Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]

- 15. Measurement of neutrophil elastase, proteinase 3, and this compound activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Monitoring Neutrophil Elastase and this compound Activity in Human Sputum Samples [jove.com]

- 17. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 18. Masking of a this compound cleavage site in vivo contributes to the proteolytic resistance of major histocompatibility complex class II molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound-mediated proteolytic degradation of MHC class I molecules to facilitate immune detection of human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L [frontiersin.org]

- 21. This compound Degrades Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Intracardiac administration of neutrophil protease this compound activates noncanonical inflammasome pathway and promotes inflammation and pathological remodeling in non-injured heart - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precise Chaperoning of a Potent Protease: A Technical Guide to the Subcellular Localization of Cathepsin G in Azurophil Granules

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the subcellular localization of Cathepsin G, a critical serine protease housed within the azurophil granules of neutrophils. This whitepaper provides a detailed examination of the molecular mechanisms governing its trafficking and storage, alongside meticulous experimental protocols and quantitative data analysis, to support further research and therapeutic development.

This compound is a key effector molecule in the innate immune system, playing a pivotal role in host defense against microbial pathogens and in the regulation of inflammatory responses.[1][2] Its potent proteolytic activity necessitates precise spatial and temporal control, which is achieved through its sequestration within specialized lysosome-related organelles known as azurophil granules.[3][4] Understanding the intricate processes that ensure its correct localization is paramount for elucidating its physiological functions and its role in various inflammatory and autoimmune diseases.

This guide delves into the core aspects of this compound's journey within the neutrophil, from its synthesis to its final destination. It presents a synthesis of current knowledge, supported by detailed methodologies and visual representations of the key molecular pathways and experimental workflows.

Quantitative Distribution of this compound

The precise quantification of this compound within subcellular compartments is crucial for understanding its cellular economy. While comprehensive data on the percentage distribution across all neutrophil fractions remains an area of active research, recent proteomic analyses have provided valuable insights into the absolute copy number of this compound in human neutrophils.

| Cellular Component | Protein | Method | Organism | Copy Number per Cell | Reference |

| Whole Neutrophil | This compound | Quantitative Mass Spectrometry | Human | > 30,000,000 | [5] |

This high copy number underscores the significance of this compound as a major component of the neutrophil's antimicrobial and regulatory arsenal. The vast majority of this protein is localized within the azurophil granules.

The Trafficking Pathway of this compound to Azurophil Granules

The prevailing model for the sorting of proteins to neutrophil granules is the "targeting by timing" hypothesis. This model posits that the temporal expression of a granule protein during the specific stage of neutrophil development (granulopoiesis) dictates its destination. This compound is synthesized during the promyelocyte stage, coinciding with the formation of azurophil granules.

The trafficking of this compound follows the general secretory pathway, with specific sorting mechanisms ensuring its delivery to the forming azurophil granules.

While the "targeting by timing" model is widely accepted, the precise molecular machinery, including specific sorting receptors and adaptor proteins for this compound, is still under investigation. Studies on other lysosomal enzymes have implicated the mannose-6-phosphate (M6P) pathway in their sorting; however, it is not definitively established as the sole or primary mechanism for this compound.[6] Azurophil granules exhibit features of both lysosomes and regulated secretory granules, suggesting a potentially unique sorting mechanism. Rab GTPases are known to be master regulators of vesicle trafficking and are implicated in the formation and maturation of secretory granules, including the azurophil granules of neutrophils.[7][8][9]

Experimental Protocols

Accurate determination of the subcellular localization of this compound relies on a combination of high-resolution imaging and biochemical fractionation techniques. The following are detailed protocols for key experiments cited in the literature.

Subcellular Fractionation of Human Neutrophils using a Percoll Density Gradient

This method allows for the separation of different neutrophil granules and other organelles based on their buoyant density.

Workflow:

Detailed Steps:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Cell Disruption: Resuspend purified neutrophils in a disruption buffer (e.g., 0.34 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4) and disrupt the cells by nitrogen cavitation at high pressure (e.g., 500-600 psi) for 15-20 minutes on ice. This method gently breaks the plasma membrane while leaving the granules intact.

-

Percoll Gradient Preparation: Prepare a discontinuous Percoll gradient in centrifuge tubes. A typical three-layer gradient might consist of layers with densities of 1.12 g/mL, 1.09 g/mL, and 1.05 g/mL.

-

Centrifugation: Carefully layer the neutrophil cavitate on top of the Percoll gradient and centrifuge at high speed (e.g., 80,000 x g) for 30-45 minutes at 4°C.

-

Fraction Collection: After centrifugation, distinct bands corresponding to different subcellular fractions will be visible. The densest fraction at the bottom will be enriched in azurophil granules. Carefully collect the fractions from the top of the gradient.

-

Analysis: Analyze the collected fractions for the presence of this compound and specific markers for other granules (e.g., myeloperoxidase for azurophil granules, lactoferrin for specific granules) using techniques such as Western blotting and enzyme activity assays.

Immunogold Electron Microscopy for Ultrastructural Localization

This high-resolution imaging technique allows for the direct visualization of this compound within the azurophil granules.

Workflow:

Detailed Steps:

-

Fixation: Fix isolated neutrophils or bone marrow promyelocytes with a mixture of paraformaldehyde and glutaraldehyde in a suitable buffer (e.g., phosphate buffer) to preserve cellular ultrastructure.

-

Embedding: Dehydrate the fixed cells through a graded series of ethanol and embed them in a resin such as LR White.

-

Sectioning: Cut ultrathin sections (60-80 nm) of the embedded cells using an ultramicrotome and mount them on nickel grids.

-

Immunolabeling:

-

Block non-specific binding sites on the sections using a blocking solution (e.g., bovine serum albumin in phosphate-buffered saline).

-

Incubate the sections with a primary antibody specific for this compound.

-

Wash the sections to remove unbound primary antibody.

-

Incubate the sections with a secondary antibody conjugated to colloidal gold particles of a specific size (e.g., 10 nm or 15 nm). This secondary antibody will bind to the primary antibody.

-

Wash the sections thoroughly to remove unbound secondary antibody.

-

-

Staining and Imaging: Stain the sections with uranyl acetate and lead citrate to enhance contrast and examine them using a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of this compound.

Conclusion

The precise subcellular localization of this compound within azurophil granules is a testament to the highly regulated processes of protein synthesis, sorting, and trafficking within neutrophils. This technical guide provides a foundational resource for researchers seeking to further unravel the complexities of neutrophil biology and the role of this compound in health and disease. The detailed protocols and visual aids are intended to facilitate the design and execution of experiments aimed at modulating the activity and localization of this potent protease for therapeutic benefit.

References

- 1. This compound and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 3. This compound: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-Based Probes to Utilize the Proteolytic Activity of this compound in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative proteomics reveals tissue-specific, infection-induced and species-specific neutrophil protein signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human this compound lacking functional glycosylation site is proteolytically processed and targeted for storage in granules after transfection to the rat basophilic/mast cell line RBL or the murine myeloid cell line 32D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Rab GTPases in Membrane Traffic and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Rab GTPases in Intracellular Vesicle Trafficking: The Case of Rab3A/Raphillin-3A Complex in the Kidney [mdpi.com]

- 9. Rab (G-protein) - Wikipedia [en.wikipedia.org]

Cathepsin G Expression: A Technical Guide for Researchers

An In-depth Examination of Cathepsin G Across Key Immune Cell Populations

This compound (CTSG) is a serine protease predominantly found in the azurophilic granules of neutrophils.[1][2] Its role extends beyond pathogen elimination, encompassing modulation of inflammatory responses, antigen presentation, and intercellular communication within the immune system.[2][3][4] This technical guide provides a comprehensive overview of this compound expression in various immune cell types, complete with quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Quantitative Expression of this compound in Immune Cells

The expression of this compound varies significantly among different immune cell populations. While neutrophils are the primary source, other myeloid and lymphoid cells also express or bind this crucial protease. The following table summarizes the available quantitative and qualitative data on this compound expression across key immune cell types.

| Immune Cell Type | Expression Level/Activity | Subcellular Localization | Key References |

| Neutrophils | High | Azurophilic granules, Cell surface upon activation.[1][5] | [1][5][6] |

| Monocytes | Low to moderate; higher in promonocytic cell lines (e.g., U937 cells contain ~10 µg per 10⁷ cells).[7] | Endocytic compartments.[1] | [1][6][7][8] |

| Macrophages | Generally low; expression is downregulated upon differentiation from monocytes.[6][8] | Lysosomes. | [6][8] |

| Mast Cells | Expressed and secreted.[3] | Granules. | [3] |

| Dendritic Cells (DCs) | Detected in myeloid DC (mDC1, mDC2) and plasmacytoid DC (pDC), with high levels in pDC.[1][9] | Endocytic compartments.[1][9] | [1][9] |

| B Cells | Found in primary human B cells; can also bind and internalize secreted this compound.[1] | Endocytic compartments.[1] | [1][10][11] |

| T Cells | Low levels detected on CD4+ T cells; can bind secreted this compound.[10][12] Found on specific subsets like CD4+CD8+ T cells, Th9, Th22, and CD39+ Tregs.[12][13] | Cell surface.[10][12][13] | [10][11][12][13] |

| Natural Killer (NK) Cells | Binds secreted this compound; proteolytic activity detected on the cell surface of distinct subsets.[10][12] | Cell surface.[10][11][12] | [10][11][12] |

Signaling and Functional Pathways of this compound

This compound participates in a variety of signaling pathways that regulate immune responses. Secreted by neutrophils during inflammation, it can act on neighboring cells to process cytokines, chemokines, and cell surface receptors, thereby modulating their activity.[2]

Caption: this compound released from neutrophils modulates immune responses by processing cytokines, chemokines, and cell surface receptors, influencing inflammation, cell migration, and antigen presentation.

Experimental Protocols for this compound Detection

Accurate detection and quantification of this compound are crucial for understanding its biological roles. Below are detailed methodologies for common experimental techniques.

Western Blotting for this compound Detection

Western blotting allows for the detection and relative quantification of this compound protein in cell lysates.

Caption: A stepwise workflow for the detection of this compound protein in biological samples using Western blotting.

Methodology:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Centrifuge to pellet cell debris and collect the supernatant containing total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Run the gel to separate proteins based on molecular weight. This compound has a molecular weight of approximately 26-30 kDa.[1]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for this compound (e.g., rabbit polyclonal anti-Cathepsin G) overnight at 4°C.[14][15]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[16]

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

-

Flow Cytometry for Cell Surface and Intracellular this compound

Flow cytometry is a powerful technique for analyzing this compound expression at the single-cell level, allowing for the identification of specific cell populations expressing the protein either on their surface or intracellularly.[12][13]

Caption: Workflow for detecting cell surface and intracellular this compound in immune cells via flow cytometry.

Methodology:

-

Cell Preparation:

-

Prepare a single-cell suspension from peripheral blood mononuclear cells (PBMCs) or other tissues.

-

-

Surface Staining:

-

Incubate cells with fluorescently conjugated antibodies against cell surface markers to identify specific immune cell populations (e.g., CD16 for neutrophils, CD14 for monocytes, CD19 for B cells, CD3 for T cells).

-

For cell surface this compound detection, a directly conjugated anti-Cathepsin G antibody can be included in this step.[13]

-

Wash the cells to remove unbound antibodies.

-

-

Fixation and Permeabilization (for intracellular staining):

-

Fix the cells with a fixation buffer (e.g., paraformaldehyde-based).

-

Permeabilize the cell membrane using a permeabilization buffer (e.g., saponin- or methanol-based) to allow antibodies to access intracellular antigens.

-

-

Intracellular Staining:

-

Incubate the permeabilized cells with a fluorescently conjugated anti-Cathepsin G antibody.

-

Wash the cells to remove unbound antibodies.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Use appropriate gating strategies to first identify the immune cell populations of interest based on their surface markers, and then analyze the expression of this compound within each population.

-

Immunohistochemistry (IHC) for this compound in Tissues

IHC allows for the visualization of this compound expression within the context of tissue architecture, revealing the specific localization of this compound-positive cells.

Methodology:

-

Tissue Preparation:

-

Fix tissue samples in formalin and embed in paraffin (FFPE).

-

Cut thin sections (4-5 µm) and mount them on slides.

-

-

Antigen Retrieval:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced epitope retrieval (HIER) to unmask the antigen, for instance, by boiling in an EDTA buffer (pH 8.0).[17]

-

-

Staining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific binding sites with a protein block (e.g., serum from the secondary antibody host species).

-

Incubate with a primary antibody against this compound.[18]

-

Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections and mount with a coverslip.

-

-

Analysis:

-

Examine the slides under a microscope to identify the cell types and subcellular compartments that are positive for this compound. Mature granulocytes, particularly neutrophils, will show intense staining.[18]

-

This guide provides a foundational understanding of this compound expression across the immune system and the technical approaches to study it. Further investigation into the nuanced roles of this protease will undoubtedly continue to illuminate its importance in health and disease.

References

- 1. This compound: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 4. Cathepsins and their involvement in immune responses [smw.ch]

- 5. rupress.org [rupress.org]

- 6. This compound, a Neutrophil-Derived Serine Protease, Increases Susceptibility of Macrophages to Acute Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Cathepsins in Bacteria-Macrophage Interaction: Defenders or Victims of Circumstance? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is differentially expressed in primary human antigen-presenting cells [boris-portal.unibe.ch]

- 10. This compound binds to human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Cell surface this compound can be used as an additional marker to distinguish T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. This compound Antibody | Cell Signaling Technology [cellsignal.com]

- 15. This compound Polyclonal Antibody (PA5-99402) [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. nsjbio.com [nsjbio.com]

- 18. Immunohistochemical localization of this compound in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Cathepsin G: A Key Modulator in Innate Immunity and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cathepsin G (CTSG) is a multifunctional serine protease predominantly stored in the azurophilic granules of neutrophils.[1][2] Once released at sites of infection or injury, it acts as a critical effector molecule in host defense and a potent modulator of the inflammatory response. Its unique dual substrate specificity, combining chymotrypsin- and trypsin-like activities, allows it to cleave a wide array of proteins, influencing cellular signaling, tissue remodeling, and immune cell recruitment.[3][4] However, the dysregulation of this compound activity is implicated in the pathophysiology of numerous chronic inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.[1][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and quantitative parameters of this compound's function, alongside detailed experimental protocols for its study.

Introduction to this compound

This compound is a 255-amino acid protein encoded by the CTSG gene on chromosome 14.[1][7] As a member of the chymotrypsin family of serine proteases, its catalytic activity relies on a classic triad of histidine, aspartate, and serine residues within its active site.[1] Primarily synthesized during the promyelocyte stage of myeloid development, it is stored in high concentrations in the primary (azurophil) granules of neutrophils.[7][8] Upon neutrophil activation by various stimuli—such as pathogens, immune complexes, or inflammatory mediators—this compound is released into the phagolysosome to degrade engulfed microbes or secreted into the extracellular space where it can act on a plethora of substrates.[2][7] It is also found in other immune cells, including monocytes, mast cells, and B cells.[3][7]

Role in Innate Immunity

This compound is a cornerstone of the neutrophil-mediated innate immune response, contributing through both direct and indirect mechanisms.

Direct Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses.[1][9] This function can be independent of its proteolytic activity and is partially attributed to its cationic nature, which facilitates interaction with and disruption of microbial membranes.[9] It is also a key component of Neutrophil Extracellular Traps (NETs), where its high affinity for DNA helps to trap and kill pathogens.[1] Studies in mouse models have demonstrated that this compound plays a critical, nonredundant role in lung-protective immunity against pathogens like Streptococcus pneumoniae and mycobacteria.[10][11]

Modulation of Cytokines and Chemokines

Extracellular this compound is a master regulator of inflammatory mediators, capable of both amplifying and dampening immune responses by proteolytically modifying cytokines and chemokines.[3][12] This dual functionality underscores its role in sculpting the local inflammatory milieu.

-

Activation: this compound can process certain chemokines to enhance their potency. For example, it cleaves the N-termini of CXCL5 and CCL15, generating more potent chemoattractants for neutrophils and monocytes, respectively.[9] It also converts the precursor prochemerin into active chemerin, a chemoattractant for antigen-presenting cells (APCs).[9]

-

Inactivation: Conversely, this compound can degrade and inactivate pro-inflammatory cytokines. It has been shown to cleave and reduce the bioactivity of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and IL-6 at sites of inflammation.[12][13]

This processing of chemical messengers is a key mechanism by which this compound directs the migration and activation of other immune cells to the site of inflammation.[3][4]

Role in Inflammation

Beyond its direct role in host defense, this compound significantly influences the inflammatory cascade through cell signaling, tissue degradation, and interaction with other cell types.

Activation of Protease-Activated Receptors (PARs)

A critical function of extracellular this compound is the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. This compound is a potent activator of PAR4 on human platelets.[14][15] Unlike thrombin, which cleaves PAR4 at one site, this compound cleaves the receptor's N-terminus at a novel site (Ser67-Arg68) to expose a new tethered ligand (RALLLGWVPTR) that triggers receptor activation.[16][17] This leads to calcium mobilization, platelet aggregation, and secretion, highlighting a mechanism for neutrophil-platelet interactions in thrombosis and inflammation.[9][14][16] In some contexts, it can also activate PAR1, which is involved in monocyte chemotaxis.[18]

Extracellular Matrix (ECM) Remodeling

At inflammatory sites, this compound contributes to tissue remodeling and immune cell migration by degrading major components of the extracellular matrix, including collagen, fibronectin, and elastin.[3][13] This activity, while crucial for allowing neutrophils to access sites of injury, can lead to significant tissue damage when unregulated, as seen in conditions like chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[1][6]

Regulation of Immune Cells

This compound can directly influence the function of other immune cells. It binds to the surface of T lymphocytes and can act as a mitogen, augmenting T cell activation and modulating humoral immunity.[19][20] It also plays a role in antigen presentation by degrading protein antigens within the endocytic compartments of APCs, which can both generate and destroy specific T cell epitopes.[9]

Quantitative Data Summary

The enzymatic activity and concentration of this compound are critical determinants of its biological effects. The following tables summarize key quantitative data from published literature.

Table 1: Kinetic Constants of this compound with Fluorogenic Substrates

| Substrate Sequence | kcat/Km (mM⁻¹s⁻¹) | Source |

|---|---|---|

| Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp | 150 | [21][22] |

| Substrates derived from α1-antichymotrypsin loop | 5 - 20 | [21][22] |

Abz: ortho-aminobenzoyl; EDDnp: N-(2,4-dinitrophenyl)ethylenediamine

Table 2: this compound Detection and Concentration in Biological Samples

| Sample Type | Finding | Method | Source |

|---|---|---|---|

| Sputum (Cystic Fibrosis) | Significantly elevated this compound activity compared to healthy controls. | Fluorometric Assay (sSAM) | [23][24] |

| Sputum (COPD) | Elevated this compound activity detected in bronchial lavage fluid. | Fluorometric Assay (sSAM) | [23][24] |

| HL-60 Cells (in vitro) | Enzymatic activity detectable with exogenous this compound concentrations as low as 2 nM. | Confocal Microscopy (mSAM) |[23][24] |

Key Experimental Protocols

Studying the activity of this compound is fundamental to understanding its role in disease and for screening potential inhibitors.

Protocol: Colorimetric this compound Activity Assay

This protocol is adapted from commercially available kits and is suitable for measuring enzyme activity in cell lysates and other biological fluids.[25][26]

-

Sample Preparation:

-

Collect cells (approx. 1x10⁶) by centrifugation.

-

Lyse cells in 50 µL of chilled Assay Buffer (e.g., Tris-based buffer, pH 7.5).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes to pellet insoluble debris.

-

Collect the clear supernatant (lysate) for the assay. Serum samples can often be diluted directly in Assay Buffer.[25]

-

-

Standard Curve Preparation:

-

Prepare a 5 mM standard solution of p-Nitroaniline (p-NA).[26]

-

In a 96-well plate, create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 5 mM p-NA standard to separate wells.

-

Adjust the volume in each well to 100 µL with Assay Buffer to yield standards of 0, 10, 20, 30, 40, and 50 nmol/well.[26]

-

-

Assay Procedure:

-

Add up to 50 µL of your sample to duplicate wells in a 96-well plate.

-

Background Control: To one of the duplicate sample wells, add 10 µL of a specific this compound inhibitor (e.g., this compound Inhibitor I, 1:50 dilution). To the other well, add 10 µL of Assay Buffer.[26]

-

Incubate the plate for 10 minutes at 37°C.

-

Prepare a Substrate Reaction Mix containing Assay Buffer and a colorimetric this compound substrate (e.g., Suc-Val-Pro-Phe-pNA).

-

Add 40-50 µL of the Substrate Reaction Mix to all sample wells (do not add to standard curve wells).

-

Measure absorbance at 405 nm (OD₄₀₅) immediately (T₁) and after a 60-minute incubation at 37°C (T₂), protected from light.[25]

-

-

Data Analysis:

-

Read the OD₄₀₅ of the p-NA standards to generate a standard curve.

-

Calculate the change in absorbance (ΔA) for each sample using the formula: ΔA = (A₂ - A₁)sample - (A₂ - A₁)background_control.

-

Compare the ΔA of your sample to the p-NA standard curve to determine the amount of p-NA released, which is proportional to this compound activity.

-

Protocol: Fluorometric this compound Activity Assay in Sputum

This protocol is designed for quantifying active this compound in complex biological samples like sputum using a FRET-based substrate.[23][24][27]

-

Sample Preparation:

-

Process sputum to obtain cell-free supernatant.

-

Dilute the supernatant in an appropriate buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM NaCl). Dilution factors may be 1:20 for cystic fibrosis sputum or 1:10 for healthy donor sputum to bring activity into the linear range of the assay.[24]

-

-

Standard Curve Preparation:

-

Perform a serial dilution of purified, active this compound (e.g., 1 µg/mL down to ~0.015 µg/mL) in the assay buffer to create a standard curve.[24]

-

-

Assay Procedure:

-

Add 40 µL of diluted sputum supernatant or this compound standard to wells of a 96-well half-area assay plate.

-

Include a negative control where the sample is pre-incubated with a specific inhibitor (e.g., 25 µM this compound Inhibitor I) for 15 minutes at room temperature.[24]

-

Initiate the reaction by adding a FRET-based substrate (e.g., sSAM) to a final concentration of 2 µM.

-

Immediately place the plate in a fluorescence plate reader pre-set to 25°C.

-

-

Data Analysis:

-

Record the kinetic cleavage of the reporter over time. For a substrate like sSAM, use settings such as λexc = 405 nm and read emission at both the donor (λem = 485 nm) and acceptor (λem = 580 nm) wavelengths.[24]

-

Calculate the rate of change in the donor/acceptor fluorescence ratio.

-

Plot the rates for the this compound standards to generate a standard curve.

-

Determine the concentration of active this compound in the samples by interpolating their reaction rates from the standard curve.[24]

-

Visualizing this compound Pathways and Workflows

Diagrams created using Graphviz DOT language provide clear visual representations of complex biological processes.

Caption: Workflow for a colorimetric this compound activity assay.

Caption: this compound-mediated activation of PAR4 on platelets.

Caption: Dual modulatory role of this compound on cytokines/chemokines.

Conclusion and Therapeutic Outlook

This compound is a powerful and versatile enzyme that sits at the crossroads of innate immunity and inflammation. Its ability to kill pathogens, process inflammatory signals, and activate host cells makes it indispensable for acute host defense.[5][7] However, this same potent activity can drive tissue destruction and pathology in chronic inflammatory settings.[1][3] The detailed understanding of its substrates, signaling partners like PAR4, and its elevated activity in diseases such as COPD, cystic fibrosis, and arthritis establishes this compound as a high-value target for drug development.[1][6][23] The development of specific and potent this compound inhibitors represents a promising therapeutic strategy to mitigate inflammation and prevent tissue damage in a host of human diseases.[28] Future research focusing on the in vivo validation of these inhibitors and the precise contexts in which this compound activity is beneficial versus detrimental will be crucial for translating this knowledge into clinical success.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Neutrophil Elastase, Proteinase 3, and this compound as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 4. This compound—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Its Role in Inflammation and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. This compound: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. This compound and neutrophil elastase contribute to lung-protective immunity against mycobacterial infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cathepsins and their involvement in immune responses [smw.ch]

- 13. ashpublications.org [ashpublications.org]

- 14. This compound activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. repository.arizona.edu [repository.arizona.edu]

- 17. Neutrophil this compound proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Cell surface this compound can be used as an additional marker to distinguish T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. New, sensitive fluorogenic substrates for human this compound based on the sequence of serpin-reactive site loops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. This compound Activity as a New Marker for Detecting Airway Inflammation by Microscopy and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. assaygenie.com [assaygenie.com]

- 26. abcam.com [abcam.com]

- 27. Monitoring Neutrophil Elastase and this compound Activity in Human Sputum Samples [jove.com]

- 28. What are CTSG inhibitors and how do they work? [synapse.patsnap.com]

The Role of Cathepsin G in Neutrophil Extracellular Trap (NET) Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and eliminate pathogens. While beneficial in host defense, dysregulated NET formation (NETosis) is implicated in the pathophysiology of numerous inflammatory, autoimmune, and thrombotic diseases. Cathepsin G (CG), a key serine protease stored in the azurophilic granules of neutrophils, has emerged as a critical mediator of NETosis. This technical guide provides an in-depth examination of the multifaceted functions of this compound in NET formation, detailed experimental protocols for its study, and quantitative data to support future research and therapeutic development.

Introduction to this compound and NETs

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against infection.[1] One of their key defense mechanisms is the formation of NETs, which immobilize and kill microorganisms.[2] This process involves dramatic cellular reorganization, including chromatin decondensation, nuclear envelope breakdown, and the release of nuclear and granular contents.[3]

This compound (CG) is a chymotrypsin-like serine protease primarily found in neutrophil azurophilic granules.[4][5] Beyond its intracellular roles in pathogen degradation, CG is released extracellularly during degranulation and NETosis, where it actively participates in the formation and function of NETs.[1][4] Understanding the precise role of CG is crucial for developing targeted therapies for NET-driven pathologies.

Core Functions of this compound in NETosis

This compound contributes to NET formation through several distinct, yet interconnected, mechanisms:

Chromatin Decondensation via Histone Cleavage

A fundamental step in NETosis is the decondensation of tightly packed chromatin to form the expansive NET scaffold. While histone citrullination by Peptidyl Arginine Deiminase 4 (PAD4) is a well-known mechanism, histone cleavage by neutrophil serine proteases is also critical.[2][6]

This compound directly processes core histones, facilitating chromatin release. Specifically, it has been shown to be essential for the cleavage of histone H3 during NETosis induced by certain chemotherapeutic agents like Epirubicin and Daunorubicin.[7][8] This cleavage event can occur independently of histone citrullination.[7][8] Edman sequencing has identified that this compound cleaves histone H3 after the Leu49 residue, a modification that promotes DNA decondensation.[7][9]

Processing of Inflammatory Mediators within NETs

NETs are not merely passive scaffolds; they are decorated with biologically active molecules that can propagate inflammation. This compound plays a crucial role in activating these molecules. A prime example is the processing of pro-interleukin-1α (pro-IL-1α). NET-associated this compound cleaves the pro-IL-1α precursor to release its more potent, mature form.[10][11][12] This mature IL-1α then acts on surrounding endothelial cells, upregulating the expression of adhesion molecules like VCAM-1 and ICAM-1 and the pro-thrombotic protein Tissue Factor (TF).[6][10] This mechanism directly links NETs to endothelial dysfunction, inflammation, and thrombosis.[10][13]

Regulation of Platelet-Neutrophil Interactions

In the context of thrombosis, particularly immune-mediated thrombosis, the interplay between platelets and neutrophils is critical for NET formation. This compound is a key mediator in this interaction.[14] In conditions such as Vaccine-Induced Immune Thrombotic Thrombocytopenia (VITT), this compound released by neutrophils activates platelets, leading to the formation of platelet-neutrophil aggregates that potently drive NETosis.[14][15] Inhibition of this compound has been shown to blunt this interaction and subsequent thrombus-associated NET formation.[14][16]

Quantitative Data on this compound in NETosis

The following tables summarize key quantitative findings from the literature regarding the role and inhibition of this compound in NET-related processes.

| Parameter | Condition | Value/Observation | Reference |

| Inhibitor Concentration | Neutrophil-induced Hepatocellular Carcinoma (HCC) cell invasion | 2 µM (this compound inhibitor I) | [15] |

| Effect of Inhibition | NETs extension and HCC cell invasion | Reduced NETs extension and abolished NET-stimulated invasion | [15] |

| Inhibitor Concentration | Inhibition of this compound by Mucus Proteinase Inhibitor (MPI) | Ki = 1.2 µM (oxidized MPI); Ki = 42 nM (oxidized MPI + heparin) | [3] |

| Model | Parameter Measured | Observation | Reference |

| This compound-deficient (CG-/-) mice | Neutrophil Function | No detectable defects in myeloid development or neutrophil function. | [2] |

| This compound-deficient (CG-/-) mice | Superoxide Production (PMA stimulated) | No significant effect on superoxide production compared to wild-type. | [2] |

| Wild-type vs. CG-KO mouse neutrophils | Histone H3 Cleavage (Epirubicin/Daunorubicin induced) | H3 cleavage observed in wild-type neutrophils, but not in CG-KO neutrophils. | [7][8][17] |

Signaling and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental procedures discussed in this guide.

References

- 1. ptglab.com [ptglab.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Inhibition of neutrophil this compound by oxidized mucus proteinase inhibitor. Effect of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 5. Immunofluorescence Imaging of Neutrophil Extracellular Traps in Human and Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutrophil Extracellular Traps Induce Endothelial Cell Activation and Tissue Factor Production Through Interleukin-1α and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunofluorescence [bio-protocol.org]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assaygenie.com [assaygenie.com]

- 11. This compound inhibition by Serpinb1 and Serpinb6 prevent programmed necrosis in neutrophils and monocytes and reduce GSDMD-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. PAD4-Induced NETosis Via this compound-Mediated Platelet-Neutrophil Interaction in ChAdOx1 Vaccine-Induced Thrombosis-Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

Cathepsin G involvement in host defense mechanisms

An In-depth Technical Guide on the Involvement of Cathepsin G in Host Defense Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CTSG) is a multifunctional serine protease predominantly stored in the azurophilic granules of neutrophils. Upon activation, it is released into the phagosome and the extracellular space, where it plays a pivotal, albeit complex, role in host defense. With a unique dual substrate specificity, resembling both chymotrypsin and trypsin, CTSG engages in a wide array of physiological and pathological processes.[1][2] It contributes directly to pathogen killing through both proteolytic and non-proteolytic mechanisms and is a critical component of neutrophil extracellular traps (NETs).[3][4] Furthermore, CTSG is a potent modulator of the immune response, processing cytokines, chemokines, and cell surface receptors to either amplify or suppress inflammation.[1][2][5][6] However, its activity is a double-edged sword; while essential for clearing certain pathogens like Streptococcus pneumoniae[7], it can impair the clearance of others, such as Pseudomonas aeruginosa[8][9], and its dysregulation is implicated in various inflammatory and autoimmune diseases.[5][10][11] This guide provides a comprehensive technical overview of this compound's functions, the experimental methods used to study it, and its standing as a therapeutic target.

Core Functions of this compound in Host Immunity

This compound is a key effector molecule of the innate immune system. Synthesized primarily in myeloid precursor cells and stored in neutrophil primary (azurophilic) granules, it is rapidly deployed upon neutrophil activation at sites of infection or inflammation.[3][5]

-

Direct Antimicrobial Activity: CTSG exhibits broad antimicrobial properties against bacteria and fungi. This activity is mediated through two distinct mechanisms:

-

Modulation of Inflammatory Mediators: CTSG can process a wide range of signaling molecules, thereby fine-tuning the inflammatory response. Its effects can be both pro- and anti-inflammatory depending on the substrate and context.[2]

-

Activation: It can activate pro-inflammatory cytokines such as IL-1β and TNF-α.[6][13] It also processes chemokines like IL-8 to enhance their chemoattractant potency.[6][13]

-

Inactivation: Conversely, CTSG can degrade and inactivate cytokines like IL-6, potentially dampening the inflammatory response.[12][13]

-

-

Role in Neutrophil Extracellular Traps (NETs): CTSG is a major protein component of NETs, which are web-like structures of decondensed chromatin and granular proteins released by neutrophils to trap and kill pathogens.[4][14] CTSG's high affinity for DNA helps anchor it to the NET scaffold.[12] It is also essential for NET formation, as it promotes the cleavage of histone H3, facilitating chromatin decondensation.[15] In the context of vascular inflammation, NET-associated CTSG, in concert with IL-1α, can induce endothelial cell activation and the expression of tissue factor, promoting a prothrombotic state.[16][17]

-

Antigen Presentation: Beyond innate immunity, CTSG is involved in adaptive immune responses. It is found in the endocytic compartments of professional antigen-presenting cells (APCs) like B cells, dendritic cells, and monocytes.[3] Within these compartments, it participates in the processing of antigens, generating or destroying specific T cell epitopes for presentation on MHC class II molecules.[3]

Data Presentation: Quantitative Analysis

Quantitative data regarding this compound's activity, concentration in biological samples, and inhibition are crucial for research and development.

Table 1: this compound Activity and Concentration in Patient Samples

| Sample Type | Patient Cohort | Analyte | Concentration / Activity | Reference |

| Sputum Supernatant | Cystic Fibrosis (CF) | Active Chymase | 24.7 ± 14.4 nM | [18][19] |

| Sputum Supernatant | COPD | Active Chymase | Undetectable | [18][19] |

| Sputum Supernatant | Cystic Fibrosis (CF) | Total Chymase (ELISA) | 6.5 ± 4.03 nM | [18][19] |

| Sputum Supernatant | COPD | Total Chymase (ELISA) | 0.1 ± 0.1 nM | [18][19] |

| *Note: Chymase activity was measured in a study developing FRET reporters for this compound, serving as a comparative measure of protease activity in the samples. |

Table 2: Inhibition of this compound

| Inhibitor Class | Specific Compound | Target | IC₅₀ | Reference |

| β-Ketophosphonic Acid | Compound 1 (Lead) | This compound | 4.1 µM | [20] |

| β-Ketophosphonic Acid | Compound 7 (Optimized) | This compound | 53 nM | [20] |

| Peptidic & Boswellic Acid Derivatives | Various | This compound | Not specified | [21] |

| DNA Aptamers | Defibrotide | This compound | Potent inhibitor | [22] |

Signaling Pathways and Functional Relationships

The diverse functions of this compound are underpinned by its interactions with a variety of cellular and molecular pathways.

Caption: this compound signaling and function overview.

The diagram above illustrates the central role of this compound following its release from activated neutrophils. It directly kills pathogens, processes inflammatory mediators like cytokines and chemokines, activates receptors such as PAR4 on platelets, and is integral to the formation and function of NETs, which can subsequently activate endothelial cells.[3][6][13][15][16][17]

Duality in Pathogen Clearance